1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the pyrrolidine ring.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction, where an aldehyde reacts with a ketone under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the prop-2-en-1-one moiety to a saturated ketone or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Addition: The double bond in the prop-2-en-1-one moiety can undergo addition reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxyl group may participate in hydrogen bonding interactions. The prop-2-en-1-one moiety can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds, such as:
1-[3-[(4-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: This compound has a similar structure but with a fluorine atom at a different position on the phenyl ring, which may affect its binding affinity and reactivity.
1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: The substitution of a chlorine atom instead of fluorine can lead to differences in electronic properties and biological activity.
1-[3-[(3-Methylphenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: The presence of a methyl group instead of a fluorine atom can influence the compound’s hydrophobicity and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its specific electronic properties and potential for hydrogen bonding, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
1-[3-[(3-fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)16-7-6-14(18,10-16)9-11-4-3-5-12(15)8-11/h2-5,8,18H,1,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWTHDXOFDKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)(CC2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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